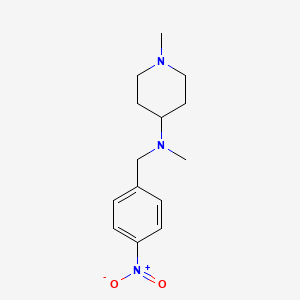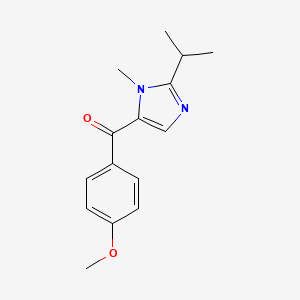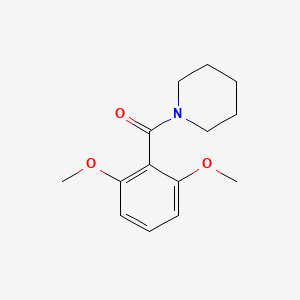
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as BMD-315, is a chemical compound that has been studied for its potential therapeutic applications.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide appears to exert its anti-cancer effects by inhibiting the activity of a protein known as heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting HSP90, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide disrupts these processes and leads to cancer cell death. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide may also have anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to inhibit the activity of several other proteins involved in cancer cell growth and survival, including AKT and ERK. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide also appears to have antioxidant effects and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize in large quantities and is stable under a range of conditions. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide has also been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is the development of more water-soluble derivatives of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide, which would make it easier to use in certain assays. Another area of interest is the study of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide in combination with other anti-cancer agents, which may enhance its effectiveness. Additionally, further studies are needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide in vivo, which will be critical for its potential therapeutic applications.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting product is then treated with methylamine to yield N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide. This synthesis method has been optimized to produce high yields of pure N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide has also been studied for its potential anti-inflammatory and analgesic effects.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-11-6-13(18)3-5-14(11)21-9-17(20)19-8-12-2-4-15-16(7-12)23-10-22-15/h2-7H,8-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKULOCUMTKDCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)
![(4-ethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5689815.png)
![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)

![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)


![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)
![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)



